1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core substituted with various functional groups. The 3-chlorophenyl and 3-trifluoromethylbenzoyl groups are attached to the quinoxaline core via a methyl group.Scientific Research Applications
Photoinitiation Ability in Polymerization
1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one and similar compounds have been investigated for their ability to act as photoinitiators in free radical polymerization. The efficiency of these compounds in this role depends on the type of electron donors used, with studies indicating a linear relationship between the rate of polymerization and the free energy of activation for electron transfer processes or the reactivity of free radicals formed in secondary processes (Ź. Kucybala & J. Pa̧czkowski, 1999).
Synthesis of Modified Quinoxaline Derivatives
Research into the synthesis of novel quinoxaline derivatives involves this compound. These derivatives are obtained through reactions with various electrophiles, resulting in a range of substituted 1H-quinoxaline derivatives, which are potentially useful in various chemical and medicinal applications (G. El‐Hiti, 2003).
Development of Antituberculosis Agents
Some derivatives of this compound have been evaluated for their potential as antituberculosis agents. These derivatives have shown promise in in vitro studies, indicating potential avenues for the development of new treatments for tuberculosis (Andrés Jaso, Belén Zarranz, Ignacio Aldana, & Antonio Monge, 2003).
Synthesis of Colored Indolo[1,2-a]quinoxalines
Another application of these compounds is in the photocyclisation process to form colored indolo[1,2-a]quinoxalines. This reaction, which involves specific conditions and reagents, results in the formation of compounds with distinct color properties that could have applications in dyeing and coloring processes (A. Atfah, Y. Muhammad, Abu-Shuheil, & J. Hill, 1990).
Safety and Hazards
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O2/c1-15-22(31)29(14-16-6-4-9-19(25)12-16)20-10-2-3-11-21(20)30(15)23(32)17-7-5-8-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGQXMWQESKNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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